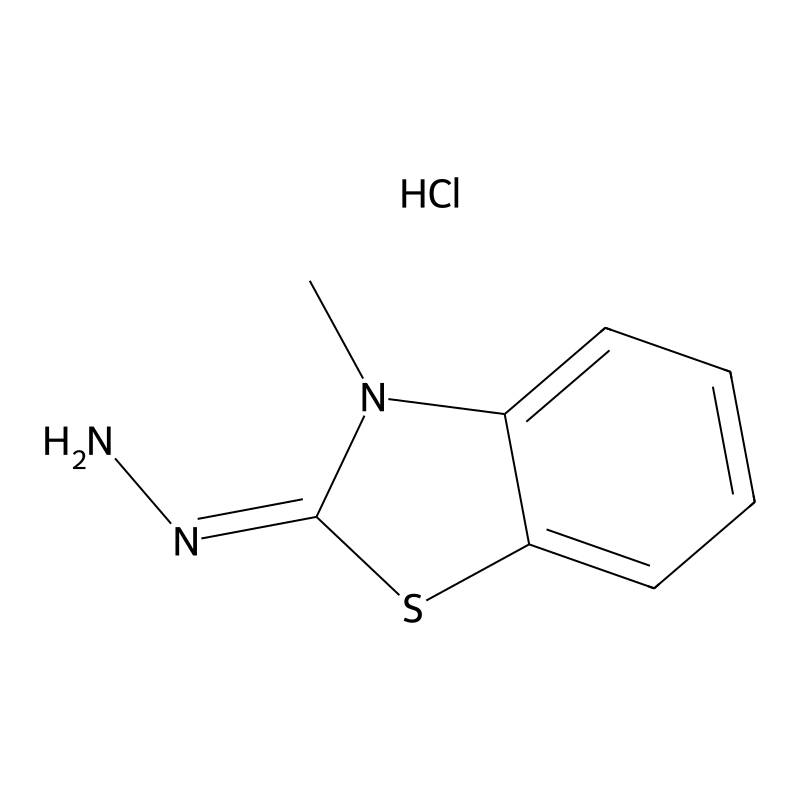

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Analytical Chemistry

- Detection of trace elements: MBTH serves as a chromogenic reagent for the spectrophotometric determination of trace amounts of selenium, tellurium, and cyanide in environmental samples. When these elements react with MBTH under specific conditions, a colored complex forms, allowing for their detection and quantification through absorbance measurements [, ].

Other Applications

3-Methyl-2-benzothiazolinone hydrazone hydrochloride is a chemical compound characterized by its molecular formula and a molar mass of approximately 215.71 g/mol. It is known for its utility as a chromogenic reagent, particularly in the detection of aldehydes and ketones. The compound appears as a white to off-white crystalline powder and is soluble in water, with a pH range of 3 to 4 when dissolved at 0.4% concentration .

Additionally, it can react with aldehydes to form colored complexes, which can be quantified spectrophotometrically, thus serving as a valuable tool in analytical chemistry .

3-Methyl-2-benzothiazolinone hydrazone hydrochloride exhibits notable biological activity, particularly in its toxicity profile. The compound has been classified as toxic if ingested, with an oral LD50 value of 149 mg/kg in rats, indicating significant acute toxicity . Its biological applications also extend to research settings where it is utilized to study enzyme activities and metabolic pathways involving carbonyl compounds.

The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the condensation reaction between 3-methyl-2-benzothiazolinone and hydrazine or its derivatives. This reaction can be catalyzed under acidic conditions to facilitate the formation of the hydrazone linkage. The process generally requires careful control of temperature and pH to ensure high yield and purity .

The primary applications of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride include:

- Analytical Chemistry: Used as a chromogenic reagent for the detection of aldehydes and ketones.

- Dye Synthesis: Serves as an intermediate in the production of azo dyes.

- Biological Research: Employed in studies aiming to understand metabolic processes involving carbonyl compounds.

Its versatility makes it a valuable compound in both industrial and laboratory settings .

Interaction studies involving 3-Methyl-2-benzothiazolinone hydrazone hydrochloride often focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its mechanism of action when used as a reagent in organic synthesis. Furthermore, research has shown that this compound can interact with biological macromolecules, influencing enzymatic activities and potentially leading to cytotoxic effects due to its toxic nature .

Several compounds share structural or functional similarities with 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Benzothiazolinone Hydrazone | 149022-15-1 | Used similarly as a chromogenic reagent |

| 2-Benzothiazolinone Hydrazone | 4338-98-1 | Exhibits similar reactivity but different toxicity |

| 5-Methylbenzothiazole | 100-55-0 | Related structure; used in dye synthesis |

Uniqueness:

3-Methyl-2-benzothiazolinone hydrazone hydrochloride is distinguished by its specific application in detecting carbonyl compounds due to its high reactivity and selectivity compared to other benzothiazolinones. Its unique hydrazone functionality allows for specific interactions that enhance its efficacy as a chromogenic reagent .

Molecular Formula and Stoichiometric Composition

3-Methyl-2-benzothiazolinone hydrazone hydrochloride exists in multiple hydration states, each with distinct molecular formulas and stoichiometric compositions [1] [2] [3]. The anhydrous form possesses the molecular formula C₈H₉N₃S·HCl with a molecular weight of 215.70 g/mol [1] [18]. The monohydrate variant exhibits the formula C₈H₉N₃S·HCl·H₂O, corresponding to a molecular weight of 233.72 g/mol [3] [6] [8]. Commercial preparations frequently contain variable amounts of water, represented by the general formula C₈H₉N₃S·HCl·xH₂O, where x indicates the degree of hydration [1] [4].

The empirical formula following Hill notation is documented as C₈H₁₀ClN₃S [2] [7]. Multiple Chemical Abstracts Service registry numbers exist for different hydration states: 4338-98-1 for the anhydrous form, 38894-11-0 for the monohydrate, and 149022-15-1 for the hydrated variants [1] [2] [3] [6]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2Z)-2-hydrazinylidene-3-methyl-2,3-dihydro-1,3-benzothiazole hydrochloride [22].

Table 1. Molecular Formula and Stoichiometric Composition Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (Anhydrous) | C₈H₉N₃S·HCl | [1] [18] |

| Molecular Formula (Monohydrate) | C₈H₉N₃S·HCl·H₂O | [3] [6] [8] |

| Molecular Weight (Anhydrous) | 215.70 g/mol | [1] [18] |

| Molecular Weight (Monohydrate) | 233.72 g/mol | [3] [6] |

| CAS Number (Anhydrous) | 4338-98-1 | [2] [18] |

| CAS Number (Monohydrate) | 38894-11-0 | [3] [6] [8] |

| CAS Number (Hydrate) | 149022-15-1 | [1] [4] [7] |

| InChI Key | IYXXQOGEFHAQGU-GPWRMYTLSA-N | [1] [2] |

The elemental composition of the anhydrous form comprises approximately 44.5% carbon, 4.7% hydrogen, 19.5% nitrogen, 14.9% sulfur, and 16.4% chlorine by mass [1] [2]. The compound exhibits the characteristic structural features of benzothiazole derivatives, incorporating a fused benzene-thiazole ring system with a hydrazone functional group [15] [26].

Crystallographic Analysis and Conformational Isomerism

Crystallographic investigations reveal that 3-Methyl-2-benzothiazolinone hydrazone hydrochloride adopts specific conformational arrangements in the solid state [12] [14]. The compound crystallizes as a powder to crystalline solid, typically appearing as white to light yellow to light orange material [3] [5] [6]. The melting point ranges from 270-278°C with decomposition, indicating thermal instability at elevated temperatures [3] [6] [8].

The molecular structure exhibits conformational isomerism, particularly regarding the hydrazone linkage configuration [17] [24]. Density functional theory calculations on related benzothiazole hydrazones demonstrate the existence of multiple conformational isomers, with energy differences determining the most stable configurations [17]. The compound can exist in both syn-Z and anti-E isomeric forms, with the anti-E configuration generally being more thermodynamically stable [24].

Table 2. Crystallographic and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline solid | [3] [5] [6] |

| Color | White to light yellow to light orange | [3] [5] [6] |

| Melting Point | 270-278°C (decomposition) | [3] [6] [8] |

| Bulk Density | 748 kg/m³ | [5] [31] |

| Crystal Form | Powder to crystal | [3] [5] |

| pH (4 g/L in H₂O at 20°C) | 3-4 | [5] [31] |

| Hygroscopicity | Hygroscopic | [6] |

The benzothiazole ring system exhibits planar geometry, with the hydrazone substituent capable of adopting different orientations relative to the heterocyclic core [12] [14]. Intermolecular interactions in the crystal lattice include hydrogen bonding involving the hydrazone nitrogen atoms and the hydrochloride counterion [12]. These interactions significantly influence the solid-state packing arrangements and contribute to the compound's physical properties [14] [28].

Conformational analysis indicates that the most stable geometry involves specific dihedral angles around the hydrazone linkage, with torsion angles typically ranging from 60-80 degrees [17]. The presence of intramolecular hydrogen bonds can stabilize certain conformational arrangements, particularly in the s-trans configuration [17].

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations using density functional theory methods provide detailed insights into the electronic structure of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride [16] [20] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and chemical reactivity [25] [27] [29].

Computational studies on benzothiazole derivatives reveal that the electron density distribution is significantly influenced by the heterocyclic nitrogen and sulfur atoms [16]. The highest occupied molecular orbital typically localizes on the hydrazone nitrogen atoms and the benzothiazole ring system, while the lowest unoccupied molecular orbital extends across the entire conjugated framework [20] [25].

Table 3. Quantum Chemical Properties

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | Variable with basis set | Density Functional Theory | [20] [25] |

| Lowest Unoccupied Molecular Orbital Energy | Variable with basis set | Density Functional Theory | [20] [25] |

| Dipole Moment | Calculated from geometry | B3LYP/6-31G* | [16] [34] |

| Polarizability | Basis set dependent | Density Functional Theory | [34] |

| Electronic Transition Energy | UV-Visible region | Time-Dependent Density Functional Theory | [25] |

The electronic structure calculations demonstrate that the compound exhibits significant π-electron delocalization across the benzothiazole-hydrazone framework [16]. The presence of the hydrazone linkage creates an extended conjugated system that influences the optical and electronic properties [20]. Mulliken atomic charges reveal that the nitrogen atoms in the hydrazone group carry partial negative charges, while the carbon atoms in the thiazole ring exhibit partial positive charges [16].

Vibrational frequency calculations using density functional theory methods predict characteristic absorption bands in the infrared spectrum [32] [36]. The calculated frequencies correspond to specific molecular vibrations, including carbon-nitrogen stretching modes, benzothiazole ring deformations, and hydrazone group oscillations [32]. These computational predictions align with experimental spectroscopic observations [20] [32].

The frontier molecular orbital analysis indicates that electronic transitions occur predominantly between the highest occupied molecular orbital and lowest unoccupied molecular orbital, resulting in characteristic absorption bands in the ultraviolet-visible spectral region [25] [27]. The energy gap between these orbitals determines the compound's optical properties and potential applications in photochemical processes [29].